molecular formula C22H28N2O4S B5009820 N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide

N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B5009820
M. Wt: 416.5 g/mol
InChI Key: TZQDYADRSOYJJF-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a benzyl group, a methoxy group, and a sulfonyl group attached to a piperidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Methoxylation: The methoxy group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
  • N-benzyl-1-(4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
  • N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)piperidine-4-carboxamide

Uniqueness

N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-13-20(28-3)21(14-17(16)2)29(26,27)24-11-9-19(10-12-24)22(25)23-15-18-7-5-4-6-8-18/h4-8,13-14,19H,9-12,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQDYADRSOYJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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